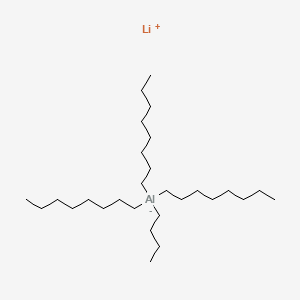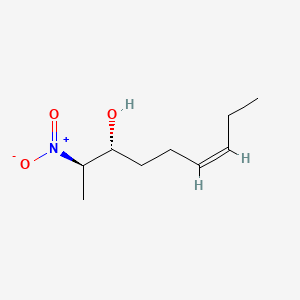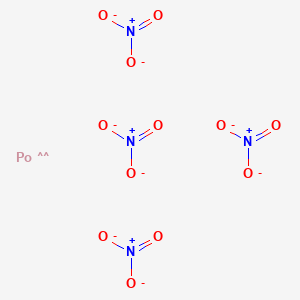
Cholest-5-en-3beta-yl p-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3beta-yl p-ethoxybenzoate is a chemical compound with the molecular formula C36H54O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-ethoxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3beta-yl p-ethoxybenzoate typically involves the esterification of cholesterol with p-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3beta-yl p-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol or its derivatives.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Cholest-5-en-3beta-yl p-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cell membrane studies due to its cholesterol backbone.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3beta-yl p-ethoxybenzoate is largely dependent on its structural properties. As a cholesterol derivative, it can interact with cell membranes, potentially altering their fluidity and permeability. The ester group can undergo hydrolysis, releasing p-ethoxybenzoic acid, which may have its own biological effects. The molecular targets and pathways involved would depend on the specific context of its application, such as in drug delivery or material science.
Comparación Con Compuestos Similares
Cholest-5-en-3beta-yl p-ethoxybenzoate can be compared with other similar compounds, such as:
Cholest-5-en-3beta-yl p-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Cholest-5-en-3beta-yl acetate: An ester of cholesterol with acetic acid.
Cholest-5-en-3beta-yl benzoate: An ester of cholesterol with benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with biological systems. The ethoxy group may provide different solubility and stability properties compared to other similar compounds.
Propiedades
Número CAS |
41484-50-8 |
|---|---|
Fórmula molecular |
C36H54O3 |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C36H54O3/c1-7-38-28-14-11-26(12-15-28)34(37)39-29-19-21-35(5)27(23-29)13-16-30-32-18-17-31(25(4)10-8-9-24(2)3)36(32,6)22-20-33(30)35/h11-15,24-25,29-33H,7-10,16-23H2,1-6H3/t25-,29+,30?,31-,32?,33?,35+,36-/m1/s1 |
Clave InChI |
GWKCVFRJJDJPRJ-WOEBQQPMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


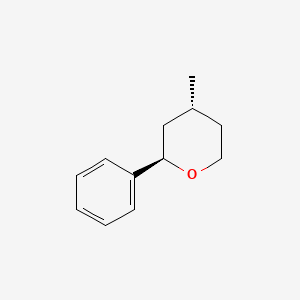
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

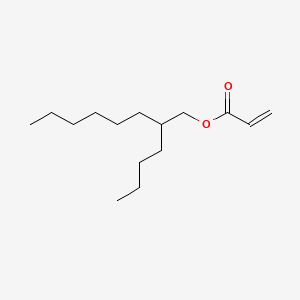


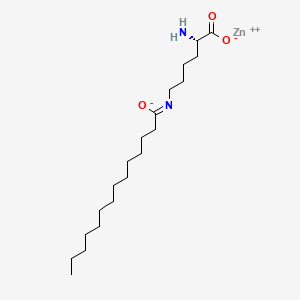
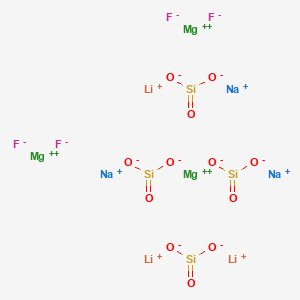
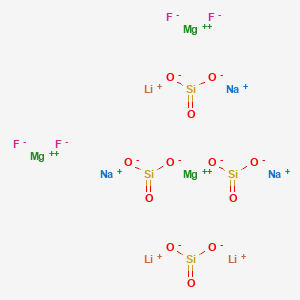
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)

